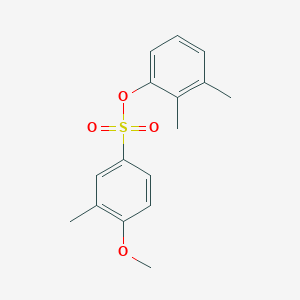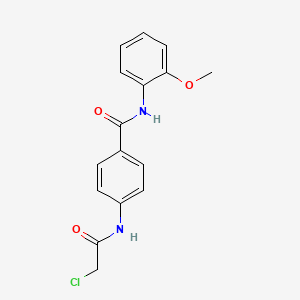![molecular formula C12H13Cl2N5O B2743248 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide CAS No. 1356729-44-6](/img/structure/B2743248.png)
3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide is a complex organic molecule that has drawn interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide generally involves multiple steps, starting from readily available precursors:
Formation of the 1,2,4-Triazole Ring: : The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with corresponding isocyanates.
Substitution Reactions:
Amide Formation: : The final step involves the coupling of the chlorinated pyridine with the triazole intermediate using amide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, the synthesis route might be streamlined to optimize yield and reduce cost. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the reactions, using automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can be oxidized using strong oxidizing agents, affecting the triazole and pyridine rings.
Reduction: : Hydrogenation or other reduction methods can be used to modify the functional groups attached to the rings.
Substitution: : Halogen atoms on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles like amines, thiols, or alkoxides under conditions such as reflux in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation Products: : Varied oxidized forms of the triazole and pyridine rings.
Reduction Products: : Reduced derivatives where double bonds might be hydrogenated.
Substitution Products: : Derivatives where chlorine atoms are replaced with other functional groups.
Wissenschaftliche Forschungsanwendungen
3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide has been used across multiple research domains:
Chemistry: : Investigated as a precursor for more complex molecules and as a catalyst in specific organic reactions.
Biology: : Studied for its interactions with various biological receptors, showcasing potential as a bioactive compound.
Medicine: : Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of agrochemicals and pesticides due to its structural similarity to active compounds in this category.
Wirkmechanismus
The compound's mechanism of action is closely tied to its structural features:
Molecular Targets: : It often interacts with enzyme active sites or receptor binding sites due to its aromatic rings and functional groups.
Pathways Involved: : Depending on the specific application, it can inhibit enzymatic activities or modulate receptor functions, leading to desired biological effects such as antimicrobial activity or growth inhibition in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to other compounds with similar structural motifs, 3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide stands out due to its unique combination of chlorine substituents and the triazole ring, which can impart distinct reactivity and biological activity.
List of Similar Compounds
3,6-dichloro-2-pyridinecarboxamide: : Lacks the triazole ring but maintains the chlorinated pyridine structure.
N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide: : Similar but without the chlorine atoms.
4-isopropyl-1,2,4-triazole derivatives: : Various compounds containing the triazole ring with different substituents.
Eigenschaften
IUPAC Name |
3,6-dichloro-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O/c1-7(2)19-6-16-18-10(19)5-15-12(20)11-8(13)3-4-9(14)17-11/h3-4,6-7H,5H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJZDJCBSSMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
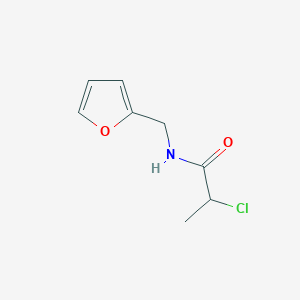
![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)
![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)
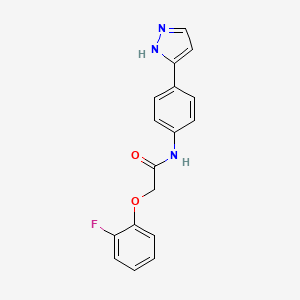
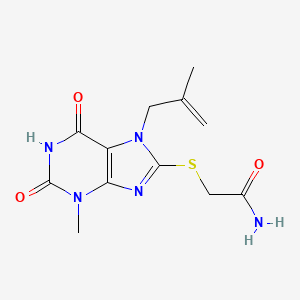
![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)

